molecular formula C22H26N2O3S B14984693 propan-2-yl (2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate

propan-2-yl (2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate

Cat. No.: B14984693
M. Wt: 398.5 g/mol
InChI Key: JVRDZJYSHSANOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROPAN-2-YL 2-(2-{[2-(2,5-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE: is a complex organic compound that features a benzimidazole core structure. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-(2-{[2-(2,5-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzimidazole ring or the ester group, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzimidazole derivatives, alcohols.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, benzimidazole derivatives are known for their antimicrobial and antiparasitic activities . This compound could be explored for similar applications.

Medicine

Medicinally, benzimidazole derivatives have been used in the development of drugs for treating infections, cancer, and other diseases . This compound could be investigated for its potential therapeutic effects.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-(2-{[2-(2,5-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE would depend on its specific application. Generally, benzimidazole derivatives exert their effects by interacting with various molecular targets, such as enzymes or receptors, and modulating their activity . The phenoxy and sulfanyl groups could enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROPAN-2-YL 2-(2-{[2-(2,5-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE is unique due to the combination of its functional groups, which can confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C22H26N2O3S

Molecular Weight

398.5 g/mol

IUPAC Name

propan-2-yl 2-[2-[2-(2,5-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate

InChI

InChI=1S/C22H26N2O3S/c1-15(2)27-21(25)14-24-19-8-6-5-7-18(19)23-22(24)28-12-11-26-20-13-16(3)9-10-17(20)4/h5-10,13,15H,11-12,14H2,1-4H3

InChI Key

JVRDZJYSHSANOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCSC2=NC3=CC=CC=C3N2CC(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.